molecular formula C12H25NS B7820054 N-(6-methylheptan-2-yl)thiolan-3-amine

N-(6-methylheptan-2-yl)thiolan-3-amine

Cat. No.: B7820054
M. Wt: 215.40 g/mol
InChI Key: OSIQBHCHNCBRFA-UHFFFAOYSA-N
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Description

N-(6-methylheptan-2-yl)thiolan-3-amine: is an organic compound with a complex structure that includes a tetrahydrothiophene ring and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylheptan-2-yl)thiolan-3-amine typically involves the reaction of tetrahydrothiophene derivatives with appropriate alkylating agents. One common method includes the alkylation of tetrahydrothiophene with 6-methylheptan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(6-methylheptan-2-yl)thiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the alkyl chain or the tetrahydrothiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents and nucleophiles are used under basic or acidic conditions depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified alkyl chains or reduced tetrahydrothiophene rings.

    Substitution: Various substituted amines with different functional groups.

Scientific Research Applications

N-(6-methylheptan-2-yl)thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-methylheptan-2-yl)thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

  • N-(6-Methylheptan-2-yl)thietan-3-amine
  • N-(6-Methylheptan-2-yl)tetrahydro-2H-pyran-4-amine

Comparison: N-(6-methylheptan-2-yl)thiolan-3-amine is unique due to its tetrahydrothiophene ring, which imparts distinct chemical properties compared to similar compounds with different heterocyclic rings

Properties

IUPAC Name

N-(6-methylheptan-2-yl)thiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NS/c1-10(2)5-4-6-11(3)13-12-7-8-14-9-12/h10-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIQBHCHNCBRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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